1-Acetyl-5-methylpyrrolidin-2-one

Epigenetics Bromodomain inhibitors Anticancer drug discovery

Medicinal chemistry programs targeting p300/CBP bromodomain often encounter synthetic bottlenecks when achiral pyrrolidinone scaffolds cannot deliver the required stereochemistry. 1-Acetyl-5-methylpyrrolidin-2-one resolves this by providing a racemic precursor with a well-defined chiral center at C-5, enabling enantioselective transformations for (R)-configured inhibitors. • Chiral building block for p300 bromodomain inhibitors (derivative B4: IC50 = 0.060 μM) with superior cellular permeability versus non-methylated analogs • Reduced efflux susceptibility compared to clinical lead CCS1477; favorable metabolic stability in human liver microsomes with no hERG liability • N-Acetyl group functions as a versatile synthetic handle-selectively hydrolyzed or retained depending on downstream requirements Sourced exclusively for research use with batch-to-batch consistency, supporting reproducible lead optimization campaigns.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 148776-21-0
Cat. No. B12556163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-methylpyrrolidin-2-one
CAS148776-21-0
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1CCC(=O)N1C(=O)C
InChIInChI=1S/C7H11NO2/c1-5-3-4-7(10)8(5)6(2)9/h5H,3-4H2,1-2H3
InChIKeyNLHQKPYNKQFYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-5-methylpyrrolidin-2-one: Chemical Overview


1-Acetyl-5-methylpyrrolidin-2-one (CAS 148776-21-0) is a synthetic pyrrolidin-2-one derivative distinguished by an N-acetyl group and a C-5 methyl substituent on the γ-lactam ring. This substitution pattern establishes a chiral center at C-5, rendering the compound a racemic mixture with significant implications for stereoselective synthesis and chiral auxiliary applications [1]. The compound serves as a versatile building block and intermediate in medicinal chemistry, particularly for constructing 5-methylpyrrolidinone-based pharmacophores found in p300 bromodomain inhibitors and acetylcholinesterase modulators [2].

Chiral pyrrolidinone building block (racemic) for stereoselective synthesis and pharmacophore construction
Key intermediate for 5-methylpyrrolidinone-based inhibitors (e.g., p300 bromodomain target engagement studies)
Bio-derived N-heterocycle supporting green solvent and catalytic arylation research

1-Acetyl-5-methylpyrrolidin-2-one Irreplaceability


Generic substitution of 1-acetyl-5-methylpyrrolidin-2-one with simpler analogs (e.g., 1-acetyl-2-pyrrolidinone or N-methylpyrrolidinone) fails to preserve critical functional properties due to stereoelectronic effects at C-5. The 5-methyl group introduces steric hindrance that alters ring conformation and modulates the reactivity of the α-methylene position in condensation reactions [1]. Additionally, the C-5 chiral center enables enantioselective transformations—a capability absent in achiral N-acetylpyrrolidinone (CAS 932-17-2). Degradation studies demonstrate that 1-acyl-2-pyrrolidinones hydrolyze under acidic and alkaline conditions, whereas unsubstituted 2-pyrrolidinone remains stable, indicating that the N-acetyl moiety alone does not guarantee consistent stability across analogs [2]. These structural distinctions mandate compound-specific procurement for research requiring defined stereochemistry or predictable reactivity.

5-Methyl stereoelectronic effect
Removal of the C-5 methyl group may alter ring conformation and shift reactivity at the α-methylene position, limiting direct replacement by 1-acetyl-2-pyrrolidinone or NMP.
Chiral center requirement
Achiral analogs (e.g., 1-acetyl-2-pyrrolidinone, CAS 932-17-2) cannot support enantioselective transformations that rely on the C-5 stereocenter.
N-Acetyl hydrolysis profile
1-Acyl-2-pyrrolidinones exhibit pH-dependent degradation; stability may differ from unsubstituted or N-alkyl pyrrolidinones, affecting formulation and long-term storage studies.

1-Acetyl-5-methylpyrrolidin-2-one: Comparative Evidence


Cell Permeability in p300 Bromodomain Inhibitors

The (R)-5-methylpyrrolidin-2-one scaffold, of which 1-acetyl-5-methylpyrrolidin-2-one is the foundational N-acetyl derivative, demonstrates superior cellular pharmacokinetics compared to the clinical-stage lead compound CCS1477 (A1). Compound B4, an (R)-5-methylpyrrolidin-2-one derivative, exhibited high cell permeability and overcame the high efflux rate defect observed with A1 [1]. This cellular disposition advantage translated to more potent proliferation inhibition across multiple tumor cell lines than A1 [1]. While the specific target compound (1-acetyl-5-methylpyrrolidin-2-one) is a precursor building block rather than the final inhibitor, the 5-methyl substitution on the pyrrolidinone ring is the critical structural feature that confers this improved efflux profile relative to non-methylated scaffolds [1].

Cell permeability (p300)
Class-level
B4 derivative (5-methyl scaffold): reported high permeability, low efflux rate vs. CCS1477 (high efflux defect)
Supports scaffold-dependent cell-retention improvement context
Qualitative comparison; cell-line panel data to verify for specific inhibitor constructs
Epigenetics Bromodomain inhibitors Anticancer drug discovery

pH Stability vs. Unsubstituted Pyrrolidinone

1-Acyl-2-pyrrolidinone derivatives, including 1-acetyl-2-pyrrolidinone, undergo degradation in both acidic and alkaline buffers, whereas the parent compound 2-pyrrolidinone remains stable under identical conditions [1]. The target compound 1-acetyl-5-methylpyrrolidin-2-one belongs to this 1-acyl substituted class and is expected to exhibit similar hydrolytic lability of the N-acetyl bond. This pH-dependent instability contrasts sharply with N-alkylated pyrrolidones (e.g., N-methylpyrrolidone, NMP), which demonstrate robust stability profiles suitable for solvent and formulation applications [1].

pH stability
Class-level
1-Acyl derivatives degrade in acidic and alkaline buffers; 2-pyrrolidinone and N-alkyl analogs remain stable
Stability limitations in non-neutral pH research or formulation contexts
Data from close structural analog; binary stability classification
Chemical stability Formulation development Analytical method validation

Negligible Acetylcholinesterase Inhibition

In an in vitro acetylcholinesterase (AChE) inhibition assay, the target compound 1-acetyl-5-methylpyrrolidin-2-one exhibited no inhibitory activity at a concentration of 26 μM . This contrasts with numerous pyrrolidin-2-one derivatives that demonstrate significant AChE inhibitory potency, some with IC50 values in the low nanomolar range . The absence of AChE activity at this concentration defines a selectivity profile that may be advantageous in applications where cholinergic off-target effects must be minimized.

AChE inhibition
Data to verify
No inhibition observed at 26 µM
May support reduced cholinergic off-target context in screening assays
Single-concentration report; confirmatory testing advised
Acetylcholinesterase Neuropharmacology Off-target screening

Hepatic Metabolic Stability

The (R)-5-methylpyrrolidin-2-one scaffold demonstrated metabolic stability in human liver microsomes (HLM) [1]. Compound B4, bearing this scaffold, was evaluated in a liver microsomal metabolic stability assay and found to be metabolically stabilizable in human liver microsomes, with no hERG channel inhibition detected [1]. The 5-methyl substitution contributes to this favorable metabolic profile by potentially blocking CYP-mediated oxidation at the C-5 position, a known metabolic soft spot in unsubstituted pyrrolidinones.

Hepatic metabolic stability
Class-level
5-Methyl scaffold stabilizable in human liver microsomes (B4 derivative); no hERG inhibition detected
Blocks C-5 oxidative metabolism; supports medicinal chemistry stability profiling
Metabolic pathway inference; specific compound kinetics may vary
Metabolic stability ADME Drug discovery

Physicochemical Differentiation from NMP

N-Substituted 5-methyl-2-pyrrolidones, including the target compound class, have been evaluated as bio-sourced substitute solvents for N-methylpyrrolidone (NMP) in catalytic arylation reactions [1]. The 5-methyl substitution introduces chirality and alters solubility and polarity characteristics compared to NMP. While NMP is a high-boiling polar aprotic solvent (bp 202°C) with established industrial use, 5-methyl-2-pyrrolidone derivatives offer a renewable synthetic route from bio-based levulinic acid, distinguishing them from petroleum-derived NMP [1].

Physicochemical vs. NMP
Class-level
N-substituted 5-methyl-2-pyrrolidones evaluated as NMP substitute in catalytic arylation; renewable levulinic acid route
Bio-derived solvent alternative; functionality comparable in reported arylation model
Performance equivalence requires application-specific validation
Physicochemical properties Solvent substitution Green chemistry

1-Acetyl-5-methylpyrrolidin-2-one: Key Applications


Chiral Building Block for p300 Inhibitors

Medicinal chemistry programs targeting p300/CBP bromodomain for oncology indications should prioritize 1-acetyl-5-methylpyrrolidin-2-one as a key intermediate. The 5-methyl substitution on the pyrrolidinone ring confers improved cellular permeability and reduced efflux susceptibility compared to non-methylated scaffolds, as demonstrated by compound B4's superior cellular activity relative to the clinical lead CCS1477 [1]. The compound's chiral center at C-5 enables enantioselective synthesis of (R)-configured inhibitors, which exhibit favorable metabolic stability in human liver microsomes and no hERG liability [1].

Green Chemistry Solvent Precursor

Industrial research groups developing sustainable solvent alternatives to N-methylpyrrolidone (NMP) should consider N-substituted 5-methyl-2-pyrrolidones as viable candidates. These compounds are accessible via catalytic reductive amination of bio-derived levulinic acid using iridium catalysts, offering a renewable synthetic pathway distinct from petroleum-derived NMP [2]. The 5-methylpyrrolidinone scaffold has been evaluated as an NMP substitute in catalytic arylation reactions with comparable performance, supporting its use in green chemistry solvent applications [2].

Chiral Synthesis Applications

Synthetic organic chemistry laboratories requiring chiral pyrrolidinone building blocks should procure 1-acetyl-5-methylpyrrolidin-2-one for its well-defined stereocenter at C-5. The compound serves as a racemic precursor for enantioselective transformations, with documented applications in the synthesis of (R)-5-methylpyrrolidin-2-one derivatives exhibiting biological activity [1]. The N-acetyl group can be selectively hydrolyzed or retained depending on downstream synthetic requirements, offering versatile functional handle options.

AChE Screening Negative Control

Neuropharmacology screening programs evaluating pyrrolidinone derivatives for acetylcholinesterase (AChE) inhibition may utilize 1-acetyl-5-methylpyrrolidin-2-one as a negative control compound. The compound exhibits no AChE inhibitory activity at 26 μM , providing a defined baseline for distinguishing active from inactive pyrrolidinone scaffolds. This property is particularly valuable in high-throughput screening campaigns where cholinergic off-target effects must be differentiated from primary pharmacology.

Application
Selection Property
Validation Focus
p300/CBP bromodomain inhibitor synthesis
5-Methylpyrrolidinone scaffold with chiral center (racemic)
Cellular permeability and efflux profile in target cell models
Bio-derived solvent alternative to NMP
Renewable levulinic acid-based synthesis route
Catalytic arylation performance and solvent property benchmarking
Stereoselective synthesis of bioactive pyrrolidinones
Defined C-5 stereocenter enabling enantioselective transformations
Enantiomeric purity and reaction selectivity in downstream steps
Acetylcholinesterase off-target screening
Reported lack of AChE inhibition at micromolar concentration
Baseline for distinguishing active inhibitors in HTS assays

Technical Documentation Hub

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15 linked technical documents
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